Home > Products > Screening Compounds P37302 > Beta-Amyloid (17-42)
Beta-Amyloid (17-42) -

Beta-Amyloid (17-42)

Catalog Number: EVT-247352
CAS Number:
Molecular Formula:
Molecular Weight: 2577.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (17-42) is a peptide fragment derived from the amyloid precursor protein. This compound is of significant interest in the field of neurobiology due to its association with Alzheimer's disease and other neurodegenerative disorders. The peptide consists of 26 amino acids, and its aggregation into plaques is a hallmark of Alzheimer's pathology. Understanding the properties, synthesis, and mechanisms of action of Beta-Amyloid (17-42) is crucial for developing therapeutic strategies against related diseases.

Source

Beta-Amyloid (17-42) originates from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The specific sequence of amino acids in this peptide plays a critical role in its propensity to aggregate and form fibrils, leading to neurotoxicity. The peptide is primarily found in the brain, where it accumulates in the extracellular space, contributing to the formation of amyloid plaques.

Classification

Beta-Amyloid (17-42) can be classified as a neurotoxic peptide and is categorized under amyloid peptides. It falls within the broader family of amyloid-beta peptides, which vary in length and structure. This particular fragment is notable for its aggregation properties and its role in neuronal damage.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (17-42) can be achieved through solid-phase peptide synthesis or recombinant DNA technology.

  1. Solid-Phase Peptide Synthesis:
    • This method involves sequentially adding protected amino acids to a solid support.
    • The synthesis typically starts from the C-terminus to the N-terminus.
    • After the desired sequence is assembled, deprotection and cleavage from the resin yield the free peptide.
  2. Recombinant DNA Technology:
    • In this approach, a gene encoding the peptide can be cloned into an expression vector.
    • The vector is then introduced into host cells (such as bacteria or yeast), which express the peptide.
    • The peptide can be purified from cell lysates using chromatographic techniques.

Technical Details

The choice of synthesis method depends on factors such as yield, purity, and cost. Solid-phase synthesis allows for high-throughput production but may require extensive purification steps. In contrast, recombinant methods can produce larger quantities but may involve complex downstream processing.

Molecular Structure Analysis

Structure

The molecular structure of Beta-Amyloid (17-42) consists of a linear chain of amino acids with specific folding that contributes to its aggregation properties. The sequence includes hydrophobic regions that facilitate intermolecular interactions leading to fibril formation.

Data

  • Molecular Formula: C121_{121}H183_{183}N29_{29}O29_{29}
  • Molecular Weight: Approximately 2,500 Da
  • Amino Acid Sequence: A sequence ranging from phenylalanine at position 17 to valine at position 42.

The structural conformation can be studied using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing insights into its aggregation state.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (17-42) undergoes various chemical reactions that are crucial for its biological activity:

  1. Aggregation:
    • The primary reaction involves self-association into oligomers and fibrils.
    • This process is influenced by environmental factors such as pH, temperature, and ionic strength.
  2. Post-Translational Modifications:
    • Phosphorylation and oxidation can modify specific residues within the peptide.
    • These modifications may enhance its aggregation propensity or alter its toxicity profile.

Technical Details

The kinetics of aggregation can be studied using techniques like thioflavin T fluorescence assays, which provide quantitative data on fibril formation over time.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (17-42) exerts its effects involves several steps:

  1. Oligomer Formation:
    • Initial monomers aggregate into soluble oligomers that are neurotoxic.
  2. Neurotoxicity:
    • Oligomers disrupt synaptic function and induce oxidative stress in neurons.
    • They can trigger inflammatory responses by activating microglial cells.
  3. Plaque Formation:
    • Over time, these oligomers aggregate further into insoluble fibrils that deposit as plaques in brain tissue.

Data

Studies have shown that oligomeric forms of Beta-Amyloid are more toxic than fibrillar aggregates, emphasizing their role in early neurodegenerative processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when synthesized.
  • Solubility: Soluble in dimethyl sulfoxide and weakly soluble in water at neutral pH.

Chemical Properties

  • Stability: Sensitive to temperature and pH changes; stability decreases at extreme conditions.
  • Reactivity: Can react with metal ions, which may influence aggregation behavior.

Relevant Data or Analyses

Thermal stability studies indicate that Beta-Amyloid (17-42) exhibits significant conformational changes at elevated temperatures, which can lead to increased aggregation rates.

Applications

Scientific Uses

Beta-Amyloid (17-42) has several applications in research:

  1. Alzheimer's Disease Research:
    • Used as a model compound to study amyloid pathology.
    • Helps in understanding the mechanisms underlying plaque formation and neurotoxicity.
  2. Drug Development:
    • Serves as a target for therapeutic interventions aimed at reducing amyloid burden in the brain.
    • Investigated for potential use in developing vaccines or small molecules that inhibit aggregation.
  3. Biomarker Studies:
    • Assists in identifying biomarkers for early diagnosis of Alzheimer's disease through analysis of cerebrospinal fluid or blood samples.
Biochemical Processing Pathways of Aβ17–42

Proteolytic Cleavage Mechanisms in Amyloidogenic vs. Non-Amyloidogenic APP Processing

Amyloid precursor protein (APP) undergoes distinct proteolytic processing pathways that determine whether Aβ17–42 is generated:

  • Non-amyloidogenic pathway: Initiated by α-secretase (ADAM10/17/9), which cleaves APP within the Aβ domain (between residues Lys16 and Leu17). This precludes formation of full-length Aβ peptides (e.g., Aβ1–40/42) and instead yields soluble APPα (sAPPα) and the membrane-bound C83 fragment. Subsequent γ-secretase cleavage of C83 produces the p3 peptide (Aβ17–40/42) and the APP intracellular domain (AICD) [1] [4] [7]. The p3 fragment (Aβ17–42) is thus a signature product of non-amyloidogenic processing.
  • Amyloidogenic pathway: Involves sequential β-secretase (BACE1) cleavage at Asp1 of the Aβ domain, generating soluble APPβ (sAPPβ) and C99, followed by γ-secretase cleavage of C99 to release full-length Aβ peptides (Aβ1–40/42). Aβ17–42 may still form in this pathway through γ-secretase processivity, where sequential trimming of Aβ fragments (e.g., Aβ1–42 → Aβ17–42) occurs, though this is a minor pathway compared to direct cleavage [1] [8] [10].

Table 1: APP Processing Pathways and Aβ17–42 Generation

PathwayKey EnzymesAPP Fragments GeneratedAβ17–42 Yield
Non-amyloidogenicα-secretase → γ-secretasesAPPα + C83 → p3 (Aβ17–40/42)Primary source
Amyloidogenicβ-secretase → γ-secretasesAPPβ + C99 → Aβ1–40/42Minor source (via fragmentation)

Role of α-, β-, and γ-Secretases in Aβ17–42 Generation

  • α-Secretase (ADAM10/17): Cleaves APP at the Lys16-Leu17 bond, directly defining the N-terminus of Aβ17–42. Its activity is regulated by protein kinase C (PKC) and neuronal activity. Elevated α-secretase activity reduces full-length Aβ but increases p3 (Aβ17–42) production [4] [7].
  • β-Secretase (BACE1): Generates the C99 fragment required for full-length Aβ (Aβ1–40/42). While not directly producing Aβ17–42, BACE1 inhibition shifts processing toward α-secretase cleavage, indirectly promoting Aβ17–42/p3 formation [8] [10].
  • γ-Secretase: A multi-subunit aspartyl protease complex (presenilin, nicastrin, PEN2, APH-1) responsible for the final intramembrane cleavage. Its processive cleavage mechanism sequentially trims APP fragments (e.g., C99 → Aβ48 → Aβ46 → Aβ43 → Aβ40/42). When acting on C83 (from α-cleavage), it directly generates Aβ17–40/42. Pathogenic presenilin mutations (e.g., PSEN1 G384A) alter γ-secretase processivity, increasing longer Aβ fragments like Aβ17–42 [9] [10].

Table 2: Secretase Roles in Aβ17–42 Biogenesis

SecretaseCleavage SitePrimary SubstrateEffect on Aβ17–42
α-secretaseLys16-Leu17 (Aβ domain)APPDirectly generates C83 precursor
β-secretaseAsp1 (Aβ domain)APPIndirectly suppresses via C99 formation
γ-secretaseTransmembrane domainC83 or C99Directly liberates Aβ17–42 from C83

Genetic influences: Familial Alzheimer’s disease (FAD) mutations alter secretase efficiency. Swedish APP mutations (KM670/671NL) enhance β-cleavage, reducing Aβ17–42, while London APP mutations (V717I) shift γ-secretase activity toward longer Aβ fragments (e.g., Aβ17–42) [10].

Subcellular Compartmentalization of Aβ17–42 Production

Aβ17–42 generation occurs in specific cellular compartments where secretases, substrates, and modifiers co-localize:

  • Mitochondria-Associated Membranes (MAMs): ER-mitochondria contact sites harbor γ-secretase complexes and APP fragments. Studies in SH-SY5Y cells and transgenic mice (APP23xPS45) confirm that C83 and Aβ17–42 accumulate in MAMs. Enhanced ER-mitochondria contacts in AD models increase Aβ17–42 production, linking lipid metabolism and amyloidogenesis [9].
  • Endosomes and Golgi: BACE1 activity predominates in acidic endosomes, while α-secretase operates in the trans-Golgi network and plasma membrane. γ-Secretase cleavage of C83 occurs in late endosomes and MAMs, positioning these compartments as hotspots for Aβ17–42 generation [8] [9].
  • Oligodendrocytes: Non-neuronal cells contribute to Aβ17–42 production. Primary oligodendrocytes express APP770 and generate Aβ40/42 via amyloidogenic processing. Their conditioned media contain neuroprotective sAPPα, indicating compartment-specific regulation of APP cleavage [3].

Table 3: Subcellular Sites of Aβ17–42 Production

CompartmentKey Enzymes/SubstratesFunctional Significance
MAMsγ-secretase, C83Primary site for Aβ17–42 generation; links to lipid dysregulation
Late endosomesγ-secretase, C83/C99Secondary site for p3 peptide liberation
trans-Golgi networkα-secretase, APPGenerates C83 precursor for Aβ17–42
OligodendrocytesFull secretase repertoireContributes to brain Aβ17–42 pool independent of neurons

Properties

Product Name

Beta-Amyloid (17-42)

Molecular Weight

2577.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.